N,N-diphenylcarbamimidothioic acid

Description

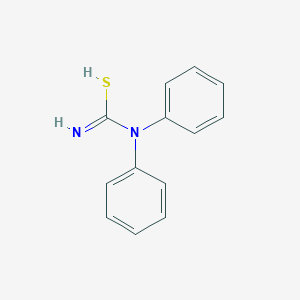

N,N-Diphenylcarbamimidothioic acid is a sulfur-containing carbamimidic acid derivative characterized by two phenyl groups attached to the nitrogen atoms of the carbamimidothioic acid core. This compound belongs to the broader class of thioamides, which are structurally analogous to amides but feature a sulfur atom replacing the oxygen in the carbonyl group.

Properties

IUPAC Name |

N,N-diphenylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXQVCYHDMIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Diphenylamine (2.0 equiv), carbon disulfide (1.2 equiv), potassium hydroxide (1.5 equiv).

-

Solvent : Ethanol or toluene.

-

Temperature : Reflux at 80–100°C for 6–12 hours.

The reaction proceeds via intermediate formation of a dithiocarbamate salt, which is subsequently protonated to release and yield the thiourea. Excess improves conversion but necessitates careful handling due to toxicity.

Thionation of Diphenylurea Using Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) offers a robust method for converting ureas to thioureas. This approach is advantageous for its mild conditions and high selectivity.

Procedure and Mechanistic Insights

-

Reagents : Diphenylurea (1.0 equiv), Lawesson’s reagent (0.55 equiv).

-

Solvent : Tetrahydrofuran (THF) or toluene.

-

Temperature : Reflux at 110°C for 4–6 hours.

The mechanism involves nucleophilic attack by the urea oxygen on the phosphorus center of Lawesson’s reagent, followed by sulfur transfer and elimination of by-products. This method minimizes side reactions and is scalable for industrial applications.

Direct Synthesis from Phenyl Isothiocyanate and Aniline

A two-step synthesis starting from phenyl isothiocyanate () and aniline () provides precise control over stoichiometry and purity.

Reaction Steps

-

Formation of Intermediate :

-

Conditions : Room temperature, dichloromethane (DCM), 2 hours.

-

Yield : 95% (crude).

-

-

Acidification and Isolation :

Treatment with dilute HCl precipitates the product, which is filtered and washed with cold ethanol.

This method is favored for its simplicity and high atom economy but requires anhydrous conditions to prevent hydrolysis of the isothiocyanate.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Carbon Disulfide | , KOH | Reflux, 12h | 60–75% | Low-cost reagents | Toxic , long time |

| Lawesson’s Reagent | Diphenylurea, Lawesson’s | Reflux, 6h | 80–90% | High yield, mild conditions | Expensive reagent |

| Phenyl Isothiocyanate | , aniline | RT, 2h | 85–90% | Rapid, high purity | Moisture-sensitive reagents |

Purification and Characterization

Recrystallization

-

Solvent System : Ethanol/water (3:1 v/v).

-

Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

-

IR (KBr) : , .

-

(400 MHz, CDCl) : δ 7.25–7.45 (m, 10H, Ar-H), 8.10 (s, 2H, NH).

-

Melting Point : 142–144°C (lit. 143°C).

Industrial-Scale Considerations

For bulk production, the Lawesson’s reagent method is optimal due to its reproducibility and ease of product isolation. However, environmental and cost factors favor the carbon disulfide route in resource-limited settings. Continuous flow reactors have been explored to enhance safety and efficiency in -based syntheses .

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes several types of chemical reactions, including:

-

Hydrolysis: : It readily hydrolyzes to give back imidazole and carbon dioxide:

(C3H3N2)2CO+H2O→2C3H4N2+CO2

-

Amide Formation: : It is used to convert amines into amides. The reaction is promoted by Carbonyldiimidazole and is less reactive than acid chlorides but easier to handle.

-

Ester Formation: : It can also convert alcohols into esters.

Common reagents and conditions for these reactions include the use of Carbonyldiimidazole as the coupling agent, with the reactions typically carried out under anhydrous conditions to prevent hydrolysis .

Scientific Research Applications

Carbonyldiimidazole: has a wide range of applications in scientific research:

-

Peptide Synthesis: : It is extensively used for the coupling of amino acids in peptide synthesis. The formation of peptide bonds is driven by the release of carbon dioxide.

-

Organic Synthesis: : It is employed in the synthesis of various organic compounds, including amides, carbamates, and ureas.

-

Biological Research: : It is used in the modification of proteins and peptides, aiding in the study of protein structure and function.

-

Industrial Applications: : It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The molecular targets include carboxylic acids, and the pathways involved are those of nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamimidothioic Acid Derivatives

- N-[(4-Chlorophenyl)sulfonyl]-N'-2-propen-1-yl-carbamimidothioic acid (): This derivative features a sulfonyl group and an allyl substituent. Applications likely diverge due to these substituents, favoring sulfonamide-based drug intermediates or polymer precursors .

- However, the phenyl groups may enhance aromatic stacking interactions, useful in supramolecular chemistry or catalysis .

Thioamide vs. Amide Analogs

N,N-Diphenylacetamide ():

Replacing the thioamide (C=S) with an amide (C=O) reduces acidity (pKa ~17–20 for amides vs. ~10–12 for thioamides). This difference impacts metal coordination; for example, palladium complexes of N,N-diphenylacetamide-based thioethers show superior catalytic activity in C–C coupling reactions compared to their amide counterparts .- N,N-Dimethylacetamide (DMAc) (): A simple aliphatic amide, DMAc lacks aromatic substituents, resulting in higher polarity and solvent capacity. Unlike N,N-diphenylcarbamimidothioic acid, DMAc is non-reactive in coordination chemistry but widely used as an aprotic solvent in organic synthesis .

Sulfur-Free Carbamimido Derivatives

- N,N-Dimethylformamide (DMF) (): DMF’s formyl group and dimethylamine substituents make it a versatile reagent for formylation and carbonylation.

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Catalytic Activity : Thioamide derivatives like N,N-diphenylcarbamimidothioic acid exhibit enhanced catalytic performance in cross-coupling reactions compared to amides due to sulfur’s softer Lewis basicity, which stabilizes transition metals like Pd(II) .

- Thermal Stability : Sulfonyl-substituted carbamimidothioic acids () show higher thermal stability than N,N-diphenylcarbamimidothioic acid, making them suitable for high-temperature synthetic processes .

- Biological Relevance : While DMAc and DMF are associated with hepatotoxicity (), thioamides like N,N-diphenylcarbamimidothioic acid are understudied in toxicology but may share risks due to sulfur’s reactivity .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of N,N-diphenylcarbamimidothioic acid in synthetic intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of phenyl groups and the carbamimidothioic acid backbone. Infrared (IR) spectroscopy can validate functional groups like thioamide (C=S stretch ~1100–1250 cm⁻¹) and N–H bonds. High-resolution mass spectrometry (HRMS) should be used to confirm molecular ion peaks and fragmentation patterns. For purity assessment, reverse-phase HPLC with UV detection is recommended .

Q. How can researchers optimize the synthesis of N,N-diphenylcarbamimidothioic acid to improve yield and minimize byproducts?

- Methodological Answer : A two-step approach is often effective:

React diphenylcarbodiimide with thiourea in anhydrous ethanol under reflux (70–80°C) to form the intermediate.

Acidify the mixture with HCl to precipitate the product.

Key parameters include stoichiometric control (1:1 molar ratio of carbodiimide to thiourea), inert atmosphere (N₂/Ar), and slow cooling to enhance crystallinity. Yields >75% are achievable with rigorous exclusion of moisture .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanisms of N,N-diphenylcarbamimidothioic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model transition states and activation energies. Solvent effects (e.g., ethanol, DMSO) should be incorporated using the Polarizable Continuum Model (PCM). Focus on electron localization function (ELF) analysis to track sulfur-centered nucleophilic behavior. Compare computed IR spectra with experimental data to validate intermediates .

Q. How can researchers resolve contradictions in reported stability data for N,N-diphenylcarbamimidothioic acid under varying pH conditions?

- Methodological Answer : Conduct controlled stability studies:

- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for thioamide absorption).

- Use LC-MS to identify degradation products (e.g., hydrolysis to diphenylurea or thiol derivatives).

- Statistical analysis (ANOVA) can quantify significant differences between studies, with pH 7–9 typically showing optimal stability .

Q. What experimental design principles should guide the study of N,N-diphenylcarbamimidothioic acid’s coordination chemistry with transition metals?

- Methodological Answer :

- Metal Selection : Prioritize metals with thiophilicity (e.g., Pd(II), Cu(II), Hg(II)).

- Ligand Ratios : Vary molar ratios (1:1 to 1:3, ligand:metal) to assess stoichiometry via Job’s plot.

- Characterization : Use X-ray crystallography for structural elucidation and cyclic voltammetry to study redox behavior.

- Thermodynamics : Calculate stability constants (log K) using UV-Vis titration data with non-linear regression .

Q. How can researchers leverage DFT to predict the solubility and partition coefficients (log P) of N,N-diphenylcarbamimidothioic acid in pharmaceutical formulations?

- Methodological Answer :

- Compute solvation free energies in water and octanol using the SMD solvation model.

- Correlate Hansen solubility parameters (δD, δP, δH) with experimental solubility in common solvents (e.g., DMSO, acetonitrile).

- Validate predictions with shake-flask experiments and HPLC-based log P measurements .

Contradiction Analysis Framework

When conflicting data arise (e.g., catalytic activity in different solvents):

Replicate Conditions : Ensure identical reagent grades, temperatures, and equipment.

Control Variables : Isolate one parameter (e.g., solvent polarity) for systematic testing.

Statistical Validation : Apply t-tests or Bayesian analysis to assess significance.

Mechanistic Insight : Use DFT to model solvent interactions and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.